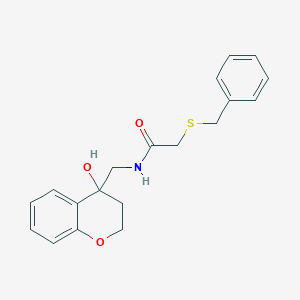

2-(benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-(benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide" is a chemical compound with diverse applications in the field of medicinal chemistry and organic synthesis. Its properties and synthesis pathways are of significant interest in research.

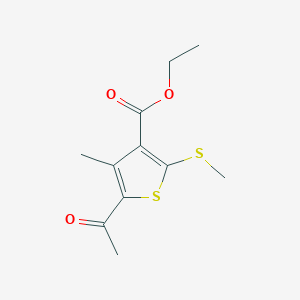

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including acetylation, esterification, and amide formation. For instance, the synthesis of related compounds often utilizes functionalized amino acids and proceeds through various intermediate stages, as seen in the preparation of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides (Camerman et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by certain key features. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide exhibits a linearly extended conformation, with specific interplanar angles between amide groups indicating a particular spatial arrangement (Camerman et al., 2005).

Chemical Reactions and Properties

These compounds often participate in a variety of chemical reactions. For example, the rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide under certain conditions can result in unexpected products, demonstrating the compound's reactivity and potential for chemical transformations (Darling & Chen, 1978).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structures, can be quite intricate. For example, the crystal structure of similar compounds reveals non-planar discrete molecules with specific torsion angles and hydrogen bonding patterns, contributing to their physical characteristics (Davis & Healy, 2010).

Scientific Research Applications

Synthesis and Dynamic NMR Properties

Research on compounds closely related to 2-(benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide focuses on synthesis methods and their properties. For instance, Samimi et al. (2010) described an efficient method for preparing a compound with a similar structure, demonstrating interesting dynamic NMR properties, which could be relevant for understanding the behavior of similar molecules in various environments (Samimi et al., 2010).

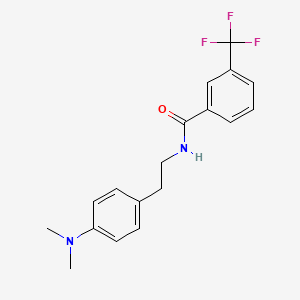

Anticonvulsant Properties

Compounds with the acetamide moiety, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their potential anticonvulsant activities. This research provides a foundation for understanding how modifications to the acetamide group could influence biological activity, potentially relevant for the development of new therapeutic agents (Camerman et al., 2005).

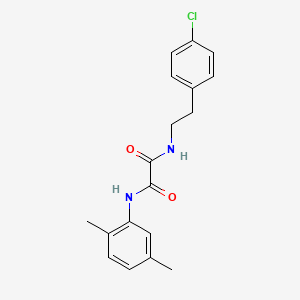

Antimicrobial Evaluation

The synthesis and evaluation of novel compounds with structural similarities to this compound have shown potential antimicrobial properties. This includes the development of new molecules with specific functional groups that exhibit antibacterial and antifungal activities, indicating the potential for similar compounds to be used in developing new antimicrobial agents (Fuloria et al., 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on bioactive benzothiazolinone acetamide analogs, including spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling, reveal the multifaceted applications of such compounds. These studies demonstrate the compounds' potential in dye-sensitized solar cells (DSSCs) and their ligand-protein interactions, suggesting avenues for both energy production and therapeutic research applications (Mary et al., 2020).

Molecularly Imprinted Hydrogels

The development of photoresponsive molecularly imprinted hydrogel materials incorporating azobenzene-containing functional monomers, which can function in aqueous media, is another area of interest. Such materials are studied for the photoregulated release and uptake of pharmaceuticals, indicating the potential of structurally similar compounds in drug delivery systems (Gong et al., 2008).

properties

IUPAC Name |

2-benzylsulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-18(13-24-12-15-6-2-1-3-7-15)20-14-19(22)10-11-23-17-9-5-4-8-16(17)19/h1-9,22H,10-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEWNNWESPRXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)CSCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)